1-benzyl-N'-(2-(4-methoxyphenyl)acetyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Description

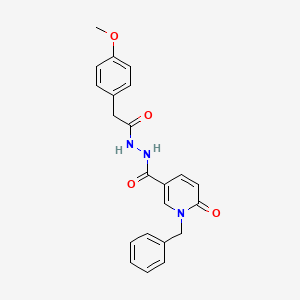

1-Benzyl-N'-(2-(4-methoxyphenyl)acetyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a heterocyclic compound featuring a 6-oxo-1,6-dihydropyridine core substituted with a benzyl group at position 1 and a carbohydrazide moiety at position 2. The carbohydrazide side chain is further functionalized with a 2-(4-methoxyphenyl)acetyl group, introducing both aromatic and electron-donating methoxy substituents. The compound’s molecular formula is C₂₁H₂₀N₃O₄, with a molecular weight of 378.4 g/mol, distinguishing it from simpler analogs by its extended substituents and higher molecular complexity .

Properties

IUPAC Name |

1-benzyl-N'-[2-(4-methoxyphenyl)acetyl]-6-oxopyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-29-19-10-7-16(8-11-19)13-20(26)23-24-22(28)18-9-12-21(27)25(15-18)14-17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3,(H,23,26)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAWXIZQQRIGIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-benzyl-N'-(2-(4-methoxyphenyl)acetyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure

The compound features a dihydropyridine core substituted with a benzyl group and a methoxyphenyl moiety. Its structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of various dihydropyridine derivatives, including our compound of interest. Research indicates that it may exhibit cytotoxic effects against several cancer cell lines. For instance, in vitro assays demonstrated that the compound induced apoptosis in FaDu hypopharyngeal tumor cells, showing a cytotoxicity comparable to established chemotherapeutics like bleomycin .

Table 1: Cytotoxicity of this compound

Enzyme Inhibition

The compound has shown promising results as an inhibitor of various enzymes involved in cancer progression and neurodegenerative diseases. Notably, it has been studied for its inhibitory effects on cholinesterase and monoamine oxidase B, both critical targets in Alzheimer's disease treatment . The presence of the N-benzyl moiety appears to enhance its selectivity and potency against these enzymes.

Table 2: Enzyme Inhibition Profile

Other Pharmacological Effects

Beyond anticancer and enzyme inhibition activities, the compound has been evaluated for anti-inflammatory properties. Preliminary studies suggest that it may modulate cytokine release, which is crucial in inflammatory pathways . This multi-targeted approach could position it as a versatile therapeutic agent.

Case Studies

A notable case study involved the synthesis and biological evaluation of various derivatives of the dihydropyridine scaffold. The study found that modifications to the methoxy group significantly influenced biological activity, suggesting that structure-activity relationships (SAR) are critical for optimizing efficacy .

Comparison with Similar Compounds

Key Observations :

- Core Heterocycle Diversity : The target compound’s pyridine core differentiates it from pyrimidine () and pyridazine () analogs, which may influence electronic properties and binding modes.

- Substituent Effects: The 4-methoxyphenylacetyl group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents (e.g., cyano in ). This may enhance membrane permeability but reduce aqueous solubility.

Melting Points and Stability

- The pyrimidine derivative in (m.p. 300°C) exhibits exceptional thermal stability, likely due to its planar aromatic core and intermolecular hydrogen bonding via the cyano and methoxy groups. In contrast, the target compound’s flexible carbohydrazide side chain may lower its melting point, though experimental data are needed .

- The triethylammonium salt in (molecular weight 405.9 g/mol) highlights the impact of counterions on solubility and stability, a factor relevant to the target compound’s formulation .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 1-benzyl-N'-(2-(4-methoxyphenyl)acetyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide?

The synthesis involves a multi-step process:

- Step 1 : Formation of the dihydropyridine core via cyclocondensation reactions under reflux conditions.

- Step 2 : Introduction of the benzyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like NaH or K₂CO₃.

- Step 3 : Coupling with the 4-methoxyphenylacetyl hydrazide moiety using carbodiimide-based coupling reagents (e.g., EDC/HOBt).

Optimization : Solvent selection (DMF or THF), temperature control (0–60°C), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are critical to achieving yields >70% and purity >95% .

Q. Which spectroscopic techniques are essential for confirming the structural identity of this compound?

- NMR Spectroscopy :

- ¹H NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm), methoxy group (δ ~3.8 ppm), and hydrazide NH (δ ~10.2 ppm, broad).

- ¹³C NMR : Confirms carbonyl groups (C=O at ~165–175 ppm) and aromatic carbons.

- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹), N-H (3200–3350 cm⁻¹), and C-O (1250 cm⁻¹ for methoxy).

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ consistent with theoretical molecular weight (e.g., m/z ~434 for C₂₂H₂₂N₃O₄). Cross-validate with high-resolution MS (HRMS) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data?

- Purity Check : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.

- Dynamic Effects : For NMR, consider variable-temperature experiments to account for conformational exchange broadening.

- Computational Refinement : Re-optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO) .

Q. What methodologies are used to study interactions between this compound and biological targets (e.g., enzymes)?

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to predict binding poses with targets (e.g., glucosamine-6-phosphate synthase). Validate with binding energy calculations (ΔG < -8 kcal/mol suggests strong affinity) .

- In Vitro Assays : Measure IC₅₀ values via enzyme inhibition assays (e.g., spectrophotometric monitoring of UDP-N-acetylglucosamine production).

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) .

Q. How do structural modifications (e.g., substituent changes) influence bioactivity in SAR studies?

- Analog Synthesis : Replace the benzyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) substituents.

- Bioactivity Testing : Compare MIC values against bacterial/fungal strains (e.g., S. aureus, C. albicans).

- Computational QSAR : Develop regression models linking logP, polar surface area, and H-bond donors to activity .

Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks.

- Analytical Monitoring : Use HPLC to track degradation products (e.g., hydrolysis of the hydrazide bond).

- Thermal Analysis : Perform TGA/DSC to identify decomposition temperatures (>200°C indicates thermal stability) .

Q. How can conflicting bioactivity results across studies be addressed?

- Assay Standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antibacterial assays).

- Purity Reassessment : Quantify residual solvents (GC-MS) or metal catalysts (ICP-MS) that may inhibit activity.

- Cell Line Variability : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.